2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
Overview
Description
2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with an ethoxy-methylphenyl sulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps:
Formation of the Ethoxy-Methylphenyl Sulfonyl Intermediate: This step involves the sulfonation of 2-ethoxy-5-methylphenyl with a sulfonyl chloride reagent under basic conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Ethanol Substitution: Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety may facilitate the compound’s binding to hydrophilic sites, while the piperazine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- 2-{4-[(2-ethoxy-5-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- 2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}methanol
Uniqueness
2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-14-5-4-13(2)12-15(14)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSDXSEOXFSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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